N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both dimethoxyphenyl and dimethylphenoxy groups, as well as an oxadiazole ring
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-12-5-7-15(9-13(12)2)27-11-18(24)21-20-19(22-28-23-20)14-6-8-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,23,24) |
InChI Key |
TYUVRHZPMQUISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl and dimethylphenoxy groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
N-(3,4-Dimethoxyphenethyl)acetamide: A related compound with similar structural features.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide stands out due to its combination of an oxadiazole ring and dimethoxyphenyl and dimethylphenoxy groups
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES :
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC
| Property | Value |
|---|---|
| LogP | 3.6679 |
| Polar Surface Area | 75.347 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Receptor Binding : The compound may interact with specific cellular receptors, modulating their activity.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in key physiological processes.
- Signaling Pathway Modulation : The compound may affect signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study focusing on similar oxadiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may exhibit comparable activity .
Anticancer Potential
The oxadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways . For instance, compounds with similar structural features have been shown to inhibit tumor growth in animal models.
Case Studies
- Antibacterial Activity :
- Cytotoxicity in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
